

# Application Notes: **Strontium Phosphate** in Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Strontium phosphate |           |
| Cat. No.:            | B085154             | Get Quote |

#### Introduction

**Strontium phosphate** (Sr<sub>3</sub>(PO<sub>4</sub>)<sub>2</sub>) is an inorganic biomaterial gaining significant attention in the field of drug delivery, particularly for orthopedic and bone tissue engineering applications. Its appeal stems from its chemical similarity to calcium phosphate, the primary inorganic component of bone, which imparts excellent biocompatibility and biodegradability.[1][2] Beyond serving as a passive vehicle, strontium itself is a bioactive ion that plays a crucial role in bone metabolism. It has been shown to simultaneously stimulate bone formation by osteoblasts and inhibit bone resorption by osteoclasts, offering a dual therapeutic benefit for conditions like osteoporosis.[3][4][5] This unique property makes **strontium phosphate** nanoparticles not just carriers, but active participants in the healing process.

Mechanism of Action & Therapeutic Effect

The therapeutic effects of strontium are primarily mediated through its interaction with the Calcium-Sensing Receptor (CaSR) on bone cells.[3][5]

In Osteoblasts (Bone-Forming Cells): Strontium activation of CaSR triggers a cascade of downstream signaling pathways. This includes the activation of phospholipase Cβ (PLCβ), leading to the release of intracellular calcium, and the stimulation of key pathways like MAPK (ERK1/2) and Wnt/NFATc.[3][6] These signaling events promote the replication, differentiation, and survival of osteoblasts, ultimately enhancing bone formation.[6][7] Strontium also increases the expression of osteoprotegerin (OPG), a molecule that blocks bone resorption.[6]



In Osteoclasts (Bone-Resorbing Cells): In osteoclasts, strontium signaling via CaSR inhibits
their differentiation and survival.[4] It achieves this in part by reducing the expression of
RANKL, a critical factor for osteoclast formation, by the osteoblasts.[3][6] The combined
effect of increased OPG and decreased RANKL significantly shifts the balance from bone
resorption towards bone formation.

This dual-action mechanism makes **strontium phosphate** an ideal candidate for delivering drugs to combat bone diseases, where the carrier itself contributes to the therapeutic outcome.

## **Signaling Pathway of Strontium in Bone Cells**

Caption: Strontium signaling in bone cells.

### **Data Presentation**

Table 1: Physicochemical Properties of Strontium-Based Nanoparticles

| Synthesis<br>Method           | Sr Content<br>(mol%)  | Particle<br>Size (nm) | Morphology                  | Crystallinity      | Reference |
|-------------------------------|-----------------------|-----------------------|-----------------------------|--------------------|-----------|
| Wet Chemical<br>Precipitation | 5 - 20% vs.<br>Ca     | 40 - 70               | Approx.<br>Spherical        | X-ray<br>Amorphous | [1][8]    |
| Wet Chemical<br>(Template)    | 5.9 - 18.7%<br>vs. Ca | Not Specified         | Controlled<br>Nanoparticles | High (70-<br>80%)  | [9]       |
| One-Pot<br>Precipitation      | 100% SrPO4            | ~14                   | Nanoflakes                  | Orthorhombic       | [10][11]  |
| Co-<br>precipitation          | 25 - 100% vs.<br>Fe   | Not Specified         | Spherical to<br>Needle-like | Not Specified      | [12]      |
| Precipitation                 | 100% Sr<br>Salts      | 100 - 300             | Not Specified               | Not Specified      | [13]      |

Table 2: Drug Loading and Release Characteristics



| Nanoparticl<br>e System                                                                         | Model Drug             | Drug<br>Loading<br>Efficiency<br>(%) | Cumulative<br>Release (%)            | Release<br>Conditions                                    | Reference |
|-------------------------------------------------------------------------------------------------|------------------------|--------------------------------------|--------------------------------------|----------------------------------------------------------|-----------|
| Strontium-<br>doped Iron<br>Oxide<br>(SrFe <sub>2</sub> O <sub>4</sub> )                        | Ibuprofen              | ~85.3                                | ~82.3 over<br>48h                    | pH 7.4<br>Phosphate<br>Buffer Saline<br>(PBS) at<br>37°C | [14]      |
| Strontium-<br>doped Iron<br>Oxide<br>(Sr <sub>0.25</sub> Fe <sub>2.75</sub><br>O <sub>4</sub> ) | Ibuprofen              | ~70.1                                | ~89.2 over<br>48h                    | pH 7.4<br>Phosphate<br>Buffer Saline<br>(PBS) at<br>37°C | [14]      |
| Strontium-<br>substituted<br>Calcium<br>Phosphate                                               | Doxycycline<br>Hyclate | Not Specified                        | Sustained<br>release over<br>28 days | Not Specified                                            | [15]      |
| Strontium<br>Nanoparticles                                                                      | pDNA /<br>siRNA        | Not Specified                        | Not Specified                        | Cellular<br>delivery for<br>gene<br>silencing            | [13]      |

## **Experimental Protocols**

## Protocol 1: Synthesis of Strontium Phosphate Nanoparticles via Co-Precipitation

This protocol describes a common method for synthesizing strontium-doped calcium phosphate nanoparticles.[1]

#### Materials:

• Calcium lactate pentahydrate (or Calcium Nitrate)



- Strontium nitrate
- Diammonium hydrogen phosphate
- Deionized water
- Ammonia solution (for pH adjustment)
- · Peristaltic pump, round-bottom flask, magnetic stirrer

#### Procedure:

- Prepare Precursor Solutions:
  - Solution A: Prepare an aqueous solution of calcium lactate and strontium nitrate. The molar ratio of strontium to calcium can be varied (e.g., 5%, 10%, 15%, 20%) to achieve the desired doping level.[1]
  - Solution B: Prepare an aqueous solution of diammonium hydrogen phosphate.
  - Adjust the pH of all solutions to ~10.0 using an ammonia solution.
- · Precipitation:
  - Set up a round-bottom flask on a magnetic stirrer.
  - Simultaneously pump Solution A and Solution B into the flask at a constant rate (e.g., 5 mL/min) under vigorous stirring.[1]
- Aging:
  - Continue stirring the resulting milky suspension for a set period (e.g., 5 minutes to several hours) to allow the nanoparticles to age and stabilize.
- Washing and Collection:
  - Collect the nanoparticles by centrifugation (e.g., 13,000 rpm for 10 min).



- Discard the supernatant and wash the nanoparticle pellet multiple times with deionized water and ethanol to remove unreacted precursors.
- Drying:
  - Lyophilize (freeze-dry) the final washed pellet to obtain a fine nanoparticle powder. A cryoprotectant like trehalose may be added before freeze-drying.[1]

## **Workflow for Nanoparticle Synthesis and Drug Loading**

## References

- 1. In-Vitro Cell Response to Strontium/Magnesium-Doped Calcium Phosphate Nanoparticles [mdpi.com]
- 2. DNA-Templated Strontium-Doped Calcium Phosphate Nanoparticles for Gene Delivery in Bone Cells PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strontium signaling: molecular mechanisms and therapeutic implications in osteoporosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. Sustainable one-pot synthesis of strontium phosphate nanoparticles with effective charge carriers for the photocatalytic degradation of carcinogenic naphthylamine derivative New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Development of novel inorganic strontium nanoparticles for delivery of pDNA and siRNA to breast cancer cell [frontiersin.org]



- 14. scispace.com [scispace.com]
- 15. Exploring the role of strontium-based nanoparticles in modulating bone regeneration and antimicrobial resistance: a public health perspective PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Strontium Phosphate in Advanced Drug Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085154#using-strontium-phosphate-for-drug-delivery]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com